Fmoc-D-Arg-OH
Overview
Description
Fmoc-D-Arg-OH, also known as Nα-(9-Fluorenylmethoxycarbonyl)-L-arginine, is a derivative of the amino acid L-arginine. It is commonly used in peptide synthesis as a protecting group for the amino group of arginine. The fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-D-Arg-OH can be synthesized by reacting L-arginine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Arg-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide bond formation with other amino acids during peptide synthesis.
Common Reagents and Conditions:
Major Products:
Deprotection: Removal of the Fmoc group yields free L-arginine.
Coupling: Formation of peptide bonds results in longer peptide chains.
Scientific Research Applications
Fmoc-D-Arg-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is a crucial building block in the synthesis of arginine-containing peptides.
Drug Delivery: Modified derivatives of this compound have been explored for intracellular protein delivery in cancer therapy.
Hydrogels: Fmoc-functionalized amino acids are used to construct hydrogels for various biomedical applications.
Mechanism of Action
The primary function of Fmoc-D-Arg-OH in peptide synthesis is to protect the amino group of arginine during the synthesis process. The Fmoc group is introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu . The protection prevents unwanted side reactions, allowing for selective peptide bond formation. The Fmoc group is then removed under basic conditions, typically using piperidine in DMF, to yield the free amino group for further reactions .
Comparison with Similar Compounds
Fmoc-D-Arg-OH is unique due to its specific protecting group, the Fmoc group, which is base-labile and allows for selective deprotection under mild conditions. Similar compounds include:
Nα-Fmoc-L-lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Nα-Fmoc-L-ornithine: Used similarly in peptide synthesis.
These compounds share the Fmoc protecting group but differ in the amino acid they protect, each offering unique properties and applications in peptide synthesis.
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUCBXGDWWXNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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